4-Hydroxy-6-methylidenequinolin-2-one
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Overview
Description
4-Hydroxy-6-methylidenequinolin-2-one is a derivative of quinolin-2-one, a class of compounds known for their significant biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxyl group at the 4-position and a methylidene group at the 6-position on the quinolin-2-one scaffold. The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylidenequinolin-2-one typically involves the cyclization of o-alkynoylanilines. One common method includes the use of activated alkynes in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and a base like potassium carbonate (K2CO3). The reaction is carried out under mild conditions, often at room temperature, to yield the desired quinolin-2-one derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and bases. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylidenequinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The methylidene group at the 6-position can be reduced to form methyl derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxy-6-methylidenequinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylidenequinolin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It interferes with the MAP kinase pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares the hydroxyl group at the 4-position but lacks the methylidene group at the 6-position.
6-Methylquinolin-2-one: Contains the methyl group at the 6-position but lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-6-methylidenequinolin-2-one is unique due to the presence of both the hydroxyl and methylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-hydroxy-6-methylidenequinolin-2-one |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5,12H,1H2 |
InChI Key |
HXWWYSGFRTUMAV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)C=C(C2=C1)O |
Origin of Product |
United States |
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